

physicochemical properties of C.I. Disperse Orange 33

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Compound of Interest

Compound Name: C.I. Disperse orange 33

Cat. No.: B15557362

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An In-depth Technical Guide on the Physicochemical Properties of C.I. Disperse Orange 33

This technical guide provides a comprehensive overview of the core physicochemical properties of **C.I. Disperse Orange 33**. It is intended for researchers, scientists, and professionals in drug development who require detailed information on this compound. The guide includes tabulated quantitative data, detailed experimental protocols for property determination, and visualizations of its synthesis pathway and characterization workflow.

Core Physicochemical Properties

C.I. Disperse Orange 33 is a single azo class disperse dye.^[1] Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Registry Number	61867-93-4	^[1]
Molecular Formula	C ₁₉ H ₂₁ N ₅ O ₂	^[1]
Molecular Weight	351.40 g/mol	^[1]
Appearance	Red-light orange powder	^[1]
Melting Point	118 °C	^[2]
Boiling Point	569.8 °C at 760 mmHg	^[2]

Solubility Profile

Disperse dyes, by definition, are characterized by their low solubility in water.[3][4] They are designed to be applied from fine aqueous dispersions to dye hydrophobic fibers like polyester.[4] The solubility of disperse dyes is influenced by temperature and the presence of dispersing agents.[5] While specific quantitative solubility data for **C.I. Disperse Orange 33** in various solvents is not readily available, the general solubility characteristics of similar disperse dyes are presented below.

Solvent	General Solubility	Reference
Water	Insoluble / Sparingly soluble	[3]
Ethanol	Soluble	[6]
Acetone	Soluble	[6]
Toluene	Soluble	[7]
Chloroform	Very Slightly Soluble (may require heating/sonication)	[8]
DMSO	Slightly Soluble	[8]
Methanol	Slightly Soluble	[8]

Spectral Properties

The color of **C.I. Disperse Orange 33** arises from its ability to absorb light in the visible region of the electromagnetic spectrum. As a monoazo dye, it contains a chromophore (-N=N-) that is part of an extended conjugated system. The specific maximum absorbance wavelength (λ_{max}) is a key identifier determined by UV-Visible spectrophotometry. While a precise experimental λ_{max} for **C.I. Disperse Orange 33** was not identified in the search results, a similar compound, C.I. Disperse Orange 3, has a reported λ_{max} of 443 nm.[8][9]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of disperse dyes like **C.I. Disperse Orange 33**.

Determination of Melting Point (Capillary Method)

Principle: The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this occurs over a narrow range. This method involves heating a small, packed sample in a capillary tube at a controlled rate and observing the temperatures at which melting begins and completes.[\[10\]](#)

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Glass capillary tubes (one end sealed)
- Thermometer
- Spatula
- Mortar and pestle (if sample needs grinding)

Procedure:

- Sample Preparation: Ensure the dye sample is completely dry and finely powdered. If necessary, gently grind the sample to a fine powder.[\[11\]](#)
- Capillary Loading: Jab the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 1-2 mm.[\[12\]](#)[\[13\]](#)
- Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[\[12\]](#)
- Heating: Begin heating the apparatus. A rapid heating rate can be used initially to determine an approximate melting point.[\[10\]](#)
- Measurement: Prepare a new sample and heat rapidly to about 15-20 °C below the approximate melting point found. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[\[10\]](#)[\[12\]](#)

- **Data Recording:** Record the temperature at which the first drop of liquid is observed (the start of the melting range). Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[\[10\]](#)[\[12\]](#)

Determination of Solubility

Principle: The solubility of a disperse dye can be determined by preparing a saturated solution at a specific temperature, separating the undissolved solid, and measuring the concentration of the dissolved dye in the supernatant, often via spectrophotometry or gravimetric analysis. Specialized methods like "solubility titration" or "fractional pressure filtration" can also be used for disperse dyes at elevated temperatures.[\[14\]](#)[\[15\]](#)

Apparatus:

- Constant temperature water bath or shaker
- Sealed flasks or vials
- Centrifuge or filtration system (e.g., syringe filters)
- UV-Vis Spectrophotometer
- Volumetric flasks and pipettes

Procedure (Spectrophotometric Method):

- **Calibration Curve:** Prepare a series of standard solutions of the dye in the chosen solvent with known concentrations. Measure the absorbance of each standard at the dye's λ_{max} and plot a calibration curve of absorbance versus concentration.
- **Sample Preparation:** Add an excess amount of the dye to a known volume of the solvent in a sealed flask.
- **Equilibration:** Place the flask in a constant temperature bath and agitate it for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated.
- **Separation:** Remove the flask and allow the undissolved solid to settle. Separate the solid from the liquid by centrifugation or by filtering a portion of the supernatant through a fine filter

(e.g., 0.45 μm) to obtain a clear, particle-free saturated solution.

- Analysis: Dilute a known volume of the clear saturated solution with the solvent to bring its absorbance within the range of the calibration curve.
- Concentration Determination: Measure the absorbance of the diluted solution using the UV-Vis spectrophotometer at the predetermined λ_{max} . Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution.[\[16\]](#)[\[17\]](#)

UV-Visible Spectrophotometry

Principle: UV-Visible spectrophotometry measures the absorbance of light by a sample at various wavelengths. A molecule with chromophores, like a dye, will absorb light at specific wavelengths corresponding to electronic transitions. The wavelength of maximum absorbance (λ_{max}) is a characteristic property.[\[18\]](#)

Apparatus:

- UV-Vis Spectrophotometer
- Matched cuvettes (typically quartz or glass)
- Volumetric flasks and pipettes
- Solvent for dissolving the dye

Procedure:

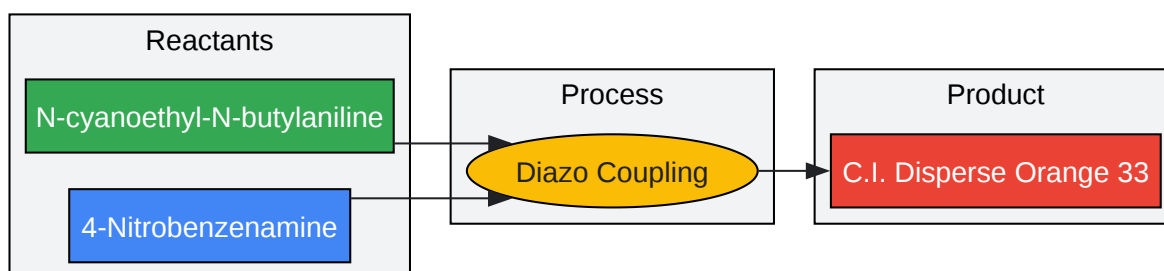
- Solution Preparation: Accurately weigh a small amount of the dye and dissolve it in a suitable solvent using a volumetric flask to create a stock solution of known concentration.
- Blank Preparation: Fill a cuvette with the pure solvent that was used to dissolve the dye. This will be used as the blank or reference.[\[18\]](#)
- Instrument Calibration: Place the blank cuvette in the spectrophotometer and perform a baseline correction or "zero" the instrument. This subtracts the absorbance of the solvent and the cuvette itself from subsequent measurements.[\[18\]](#)

- Sample Measurement: Rinse and fill a second cuvette with the dye solution. Ensure the transparent sides of the cuvette are clean and aligned with the instrument's light path.[18]
- Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and scan a range of wavelengths (e.g., 350-700 nm for a colored dye) to obtain the absorption spectrum.
- λ_{max} Determination: Identify the wavelength at which the highest absorbance value is recorded. This is the λ_{max} . [18]

Visualizations

Synthesis Pathway

The manufacturing of **C.I. Disperse Orange 33** involves a diazo coupling reaction between diazotized 4-nitrobenzenamine and the coupling component, N-cyanoethyl-N-butylaniline.[1]

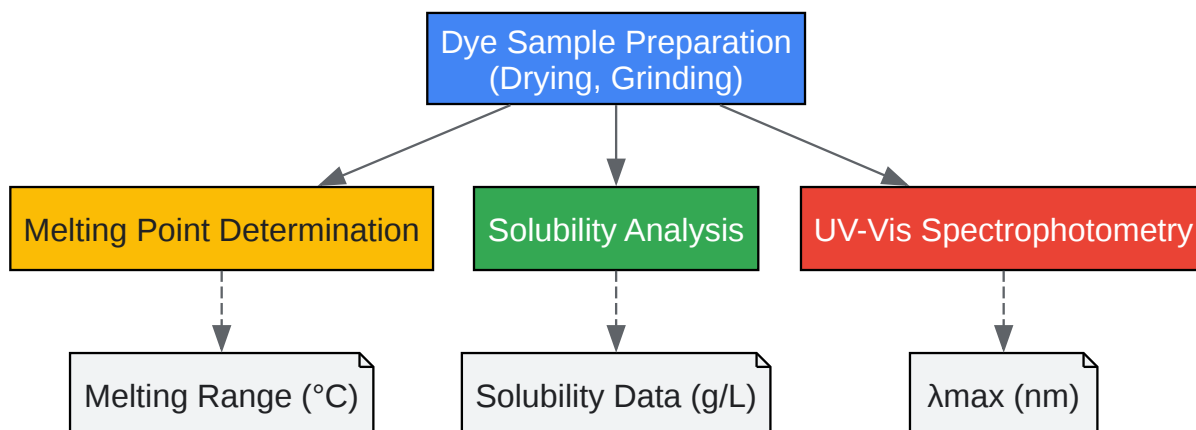


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Synthesis Pathway of **C.I. Disperse Orange 33**.

Experimental Workflow

The logical flow for the experimental determination of the key physicochemical properties of a dye sample is illustrated below.



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Workflow for Physicochemical Characterization.

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